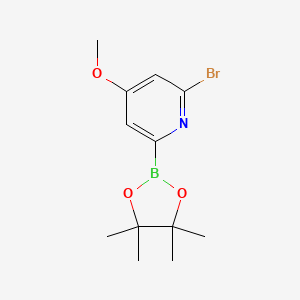
2-Fluoro-4-iodo-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodo-3-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-3-methoxybenzaldehyde typically involves the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves starting with a precursor such as 4-bromo-3-fluoroanisole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-4-iodo-3-methoxybenzoic acid.
Reduction: 2-Fluoro-4-iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-3-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-3-methoxybenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
2-Fluoro-3-methoxybenzaldehyde: Lacks the iodine atom, similar to 2-Fluoro-4-methoxybenzaldehyde.
Uniqueness
2-Fluoro-4-iodo-3-methoxybenzaldehyde is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-4-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-6(10)3-2-5(4-11)7(8)9/h2-4H,1H3 |
InChI Key |
WEVXBQWFGGJJIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)

